Aminoazetidine derivative 9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23Cl2F2N2O2S+ |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[1-[bis(4-chlorophenyl)methyl]-1-methylazetidin-1-ium-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C24H23Cl2F2N2O2S/c1-30(24(16-3-7-18(25)8-4-16)17-5-9-19(26)10-6-17)14-23(15-30)29(33(2,31)32)22-12-20(27)11-21(28)13-22/h3-13,23-24H,14-15H2,1-2H3/q+1 |
InChI Key |
DQQUOWSXOJKTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC(C1)N(C2=CC(=CC(=C2)F)F)S(=O)(=O)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Aminoazetidine Derivatives
Classical Approaches in Azetidine (B1206935) Ring Formation
The foundational methods for constructing the azetidine ring have traditionally relied on intramolecular cyclization and intermolecular cycloaddition reactions. These approaches remain fundamental to the synthesis of many aminoazetidine derivatives.
Cyclization Reactions
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. A common strategy involves the intramolecular nucleophilic substitution (SN2) reaction of a γ-amino halide or a related substrate. In this approach, a primary or secondary amine attacks an electrophilic carbon center bearing a suitable leaving group, such as a halogen or a sulfonate ester, positioned three carbons away.
Another notable cyclization method is the intramolecular aminolysis of epoxides. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a pathway to 3-hydroxyazetidines, which can be precursors to aminoazetidines. nih.govelsevierpure.comfrontiersin.orgdntb.gov.ua This reaction proceeds with high yields and can tolerate various functional groups. nih.govelsevierpure.comfrontiersin.orgdntb.gov.ua The synthesis of azetidines through the intramolecular cyclization of homoallylamines has also been reported, offering another route to this heterocyclic system. researchgate.net
| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type |
| γ-Amino halide | Intramolecular SN2 | Base | Azetidine |
| cis-3,4-Epoxy amine | Intramolecular aminolysis | La(OTf)3 | 3-Hydroxyazetidine |
| Homoallylamine | Intramolecular cyclization | - | Azetidine |
Cycloaddition Reactions
Cycloaddition reactions offer a powerful and convergent approach to the azetidine ring system by forming two new bonds in a single step. The [2+2] cycloaddition is particularly relevant.
The aza Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.org This reaction, however, can be challenging due to competing E/Z isomerization of the imine. rsc.org Both intermolecular and intramolecular versions of this reaction have been developed. rsc.org
The Staudinger synthesis , which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used and versatile method for the preparation of β-lactams (2-azetidinones). mdpi.comresearchgate.net These can then serve as precursors to aminoazetidines through subsequent chemical transformations. The reaction often proceeds with high stereoselectivity. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Name | Product |
| Imine | Alkene | Aza Paternò-Büchi | Azetidine |
| Ketene | Imine | Staudinger Synthesis | β-Lactam (2-Azetidinone) |
Advanced Synthetic Strategies
More recent advancements in synthetic methodology have provided novel and powerful tools for the synthesis and functionalization of aminoazetidines, often offering greater efficiency, selectivity, and functional group tolerance.
Functional Group Transformations on the Azetidine Ring
Once the azetidine ring is formed, functional group interconversions are crucial for introducing the amino group or modifying other substituents. ub.edusolubilityofthings.comvanderbilt.edu These transformations are essential for the synthesis of "Aminoazetidine derivative 9" from a pre-formed azetidine core. Common transformations include the conversion of a hydroxyl group to an azide, which can then be reduced to an amine. Similarly, a carbonyl group, such as in a β-lactam, can be reduced and subsequently converted to an amino functionality. The strategic manipulation of functional groups allows for the synthesis of a diverse range of aminoazetidine derivatives. solubilityofthings.com
Strain-Release Functionalization Techniques
The inherent ring strain of azetidines can be harnessed as a driving force for their synthesis and functionalization. A prominent example is the use of 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. These highly strained molecules undergo stereospecific ring-opening reactions with a variety of nucleophiles in a process known as strain-release functionalization. acs.orgnih.gov This modular approach allows for the rapid and stereocontrolled synthesis of complex and densely functionalized azetidines. acs.orgnih.gov A photocatalytic radical strategy has also been developed for accessing functionalized azetidines from ABBs. researchgate.net This method employs an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to difunctionalized azetidines in a single step. researchgate.net
| Precursor | Reaction Type | Key Feature | Product |
| 1-Azabicyclo[1.1.0]butane (ABB) | Strain-release functionalization | Stereospecific nucleophilic ring-opening | Functionalized azetidine |
| 1-Azabicyclo[1.1.0]butane (ABB) | Photocatalytic radical strain-release | Radical interception | Difunctionalized azetidine |
C-H Activation in Aminoazetidine Synthesis
Direct C-H activation has emerged as a powerful strategy for the efficient and atom-economical synthesis of heterocyclic compounds. In the context of azetidine synthesis, palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been reported. rsc.org This method allows for the formation of the azetidine ring through the direct conversion of a C-H bond into a C-N bond. Furthermore, a [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis, characterized by a double C-H activation, offers an atom-economic route to azetidines from simple alkyl amines and alkynes. nih.gov The application of C-H activation strategies to substrates already containing an amino group or a precursor can provide a direct route to aminoazetidines.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis and functionalization of aminoazetidine derivatives. These methods offer a versatile approach to introduce a variety of substituents onto the azetidine ring or its amino group.
One notable example is the Suzuki-Miyaura cross-coupling reaction, which has been utilized in the diversification of heterocyclic amino acid derivatives. In a specific application, a brominated pyrazole-azetidine hybrid served as a substrate for Suzuki-Miyaura coupling with various boronic acids. This strategy allows for the introduction of diverse aryl and heteroaryl groups at the pyrazole (B372694) moiety, which is linked to the azetidine ring, thereby creating a library of complex aminoazetidine derivatives. nih.gov
Another sophisticated application of palladium catalysis is the intramolecular C(sp³)–H amination for the synthesis of functionalized azetidines. This method involves a palladium(II)-catalyzed process where a reductive elimination at an alkyl-Pd(IV) intermediate is a key step. The reaction is promoted by an oxidant, such as benziodoxole tosylate, and an additive like silver acetate. This approach enables the formation of the azetidine ring through the cyclization of a suitably positioned amino group onto a C(sp³)–H bond, providing access to functionalized azetidines that would be challenging to synthesize via other routes. rsc.org
Furthermore, palladium-catalyzed C-H arylation has been demonstrated in the context of complex natural product derivatives. For instance, synthetic protocols for the site-selective palladium-catalyzed C-H arylation of pentacyclic triterpenoids have been developed. In some cases, the formation of azetidine rings has been observed as a result of the reaction conditions, highlighting the potential of palladium catalysis to mediate complex cyclizations leading to azetidine-containing structures. nih.gov
While the Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation, its specific application to the direct synthesis of 3-aminoazetidines from 3-haloazetidines is an area of ongoing research. The general principles of this reaction, involving the coupling of an amine with an aryl or alkyl halide in the presence of a palladium catalyst and a base, suggest its potential utility in the synthesis of N-substituted aminoazetidines.
Aza-Michael Addition Strategies
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly effective and atom-economical method for constructing C-N bonds. This strategy has been successfully employed for the synthesis of functionalized 3-aminoazetidine derivatives.
A key precursor for this approach is methyl (N-Boc-azetidin-3-ylidene)acetate, which can be synthesized from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. This α,β-unsaturated ester serves as an excellent Michael acceptor for a variety of nitrogen nucleophiles. The aza-Michael addition of various heterocyclic and aliphatic amines to this acceptor leads to the formation of a diverse range of 3-substituted 3-(aminomethyl)azetidine derivatives. nih.govdoi.org
The reaction is typically carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile. This method has been shown to be effective for a wide array of amines, including azetidine, pyrrolidine, piperidine, morpholine, and various substituted pyrazoles and imidazoles, affording the corresponding aminoazetidine derivatives in moderate to excellent yields. doi.org
| Amine Nucleophile | Product | Yield (%) |
|---|---|---|
| Azetidine | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 65 |
| Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 85 |
| Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 88 |
| Morpholine | Methyl (1-Boc-3-morpholinoazetidin-3-yl)acetate | 92 |
| 1H-Pyrazole | Methyl (1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83 |
| 4-Bromo-1H-pyrazole | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 |
| 1H-Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |
Reductive Amination and Intramolecular Cyclization Processes
Reductive amination and intramolecular cyclization are fundamental strategies for the synthesis of cyclic amines, including aminoazetidines. These methods often provide direct access to the core azetidine structure from acyclic precursors.
Intramolecular Cyclization:
A notable method for the synthesis of azetidines is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction is catalyzed by lanthanoid(III) triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). The Lewis acidic catalyst activates the epoxide, facilitating a nucleophilic attack by the tethered amine. The C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine leads to the formation of the corresponding azetidine in high yield. wikipedia.orgmdpi.com This process is tolerant of a variety of functional groups on the amine, including electron-rich and electron-deficient benzyl (B1604629) groups, alkyl groups, and acid-sensitive protecting groups like Boc, PMB, and TBS. mdpi.com
| Substrate (cis-3,4-epoxy amine) | Product (Azetidine Derivative) | Yield (%) |
|---|---|---|
| N-Benzyl-4,5-epoxypentan-2-amine | 1-Benzyl-2-methyl-3-hydroxyazetidine | 81 |
| N-(4-Methoxybenzyl)-4,5-epoxypentan-2-amine | 1-(4-Methoxybenzyl)-2-methyl-3-hydroxyazetidine | 85 |
| N-Butyl-4,5-epoxypentan-2-amine | 1-Butyl-2-methyl-3-hydroxyazetidine | 88 |
| N-tert-Butyl-4,5-epoxypentan-2-amine | 1-tert-Butyl-2-methyl-3-hydroxyazetidine | 80 |
| tert-Butyl (4,5-epoxypentan-2-yl)carbamate | tert-Butyl 2-methyl-3-hydroxyazetidine-1-carboxylate | 83 |
Reductive Amination:
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In the context of aminoazetidine synthesis, this can involve the reaction of an azetidin-3-one (B1332698) with an amine in the presence of a reducing agent. This approach directly installs the amino substituent at the 3-position of the azetidine ring. Other approaches to azetidine-3-amines are also based upon reductive amination. chemrxiv.org
A one-pot synthesis of chiral azetidines has been developed from a chloroaldehyde and a chiral amine, which proceeds through an in-situ reductive amination and subsequent intramolecular cyclization. This method highlights the utility of reductive amination in a tandem process to construct the azetidine ring.
Asymmetric Synthesis of Chiral Aminoazetidine Derivatives
The development of stereoselective methods for the synthesis of chiral aminoazetidine derivatives is of high importance, as the stereochemistry of these compounds is often crucial for their biological activity.
One approach to chiral azetidines involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids has been achieved with excellent stereoselectivities (de ≥ 96%, ee ≥ 96%) via 1,3-amino alcohols derived from the SAMP/RAMP-hydrazone methodology. researchgate.net
Another strategy is the use of chiral starting materials. Chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides through a gold-catalyzed oxidative cyclization. The chirality is introduced from readily accessible chiral sulfinamides. These chiral azetidin-3-ones are versatile intermediates for the synthesis of various chiral 3-aminoazetidine derivatives. nih.gov
Furthermore, the direct synthesis of chiral azetidines can be accomplished by reacting a suitable precursor with a chiral amine, where the chirality is transferred from the amine to the final product. A one-pot synthesis of chiral spiro-azetidinepiperidines has been reported, starting from a chloroaldehyde and a chiral amine. The reaction proceeds with retention of the chiral purity of the starting amine.
While direct catalytic asymmetric methods for the synthesis of 3-aminoazetidines are still an emerging area, the existing strategies using chiral auxiliaries, chiral starting materials, and chiral reagents provide effective pathways to enantiomerically enriched aminoazetidine derivatives.
Parallel Synthesis and Library Generation of Aminoazetidine Derivatives
Parallel synthesis has become an indispensable tool in medicinal chemistry for the rapid generation of compound libraries for high-throughput screening. This approach allows for the simultaneous synthesis of a large number of structurally related compounds, facilitating the exploration of structure-activity relationships.
A significant example of this strategy is the parallel synthesis of a library of 166 novel 3-aminoazetidine derivatives. This library was designed to explore these compounds as triple reuptake inhibitors. The syntheses were carried out starting from Boc-protected 3-azetidinone and Boc-protected 3-azetidinal, which were then subjected to a series of reactions in a parallel format to introduce diverse substituents. researchgate.net
The general workflow for parallel synthesis involves the use of multi-well plates or arrays of reaction vessels, where each well or vessel contains a different set of reactants. This allows for the systematic variation of different building blocks to create a large and diverse library of final compounds. The use of solid-phase or solution-phase chemistry, often aided by automated liquid handlers and purification systems, streamlines the process. asynt.com
The generation of such aminoazetidine libraries is crucial for identifying lead compounds in drug discovery programs. By systematically modifying the substituents on the azetidine ring and the amino group, chemists can fine-tune the pharmacological properties of these molecules to optimize their potency, selectivity, and pharmacokinetic profiles.
Structure Activity Relationship Sar Studies of Aminoazetidine Derivatives
General Principles of SAR in Azetidine (B1206935) Chemistry
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, imparts a degree of conformational rigidity that is highly advantageous in drug design. Unlike more flexible acyclic or larger ring systems, the puckered nature of the azetidine ring helps to pre-organize substituents in a defined spatial orientation, which can lead to higher affinity and selectivity for a biological target. The strained nature of the ring also influences its chemical reactivity and metabolic stability.
One of the key principles in the SAR of azetidine chemistry is the exploitation of this conformational constraint. For instance, azetidine derivatives have been investigated as conformationally constrained analogues of neurotransmitters like gamma-aminobutyric acid (GABA). By incorporating the key pharmacophoric elements onto the rigid azetidine scaffold, researchers can probe the optimal geometry for receptor binding.
The substitution pattern on the azetidine ring is another critical factor. The nitrogen atom and the three carbon atoms of the ring can all be functionalized, providing multiple vectors for chemical modification. The position of the amino group, as well as the nature and location of other substituents, profoundly impacts the biological activity of the resulting derivative.
Ligand Design and Bioisosteric Modification Approaches
Ligand design for aminoazetidine derivatives often involves bioisosteric modifications to fine-tune their physicochemical and pharmacological properties. Bioisosterism is a strategy in which a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
A common bioisosteric replacement in the context of aminoazetidine derivatives involves the substitution of a carboxylic acid group with a tetrazole ring. This modification can enhance metabolic stability and improve oral bioavailability while maintaining the acidic character necessary for interaction with the biological target. In a study of azetidine derivatives as GABA uptake inhibitors, compounds with a tetrazole ring were synthesized and evaluated, although in this particular case, they did not show the desired potency. nih.gov
Impact of Substituent Patterns on Biological Activities
The biological activity of aminoazetidine derivatives is highly sensitive to the nature and position of substituents on the azetidine ring. SAR studies meticulously explore these variations to identify optimal substitution patterns for a given biological target.
In the case of azetidine-based GABA uptake inhibitors, the substitution at the nitrogen atom (N-1) and at the carbon atoms C-2 and C-3 has been systematically investigated. For instance, N-alkylation with lipophilic moieties can significantly enhance potency. Azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group at the nitrogen atom were found to be potent inhibitors of the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov
For 3-aminoazetidine derivatives designed as triple reuptake inhibitors, the substituents on the amino group at the 3-position play a crucial role in determining the inhibitory activity against serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. A systematic variation of these substituents allows for the optimization of the desired inhibitory profile. nih.gov
The following table illustrates the impact of different N-1 substituents on the GAT-1 inhibitory activity of a series of azetidin-2-ylacetic acid derivatives.
| Compound | N-1 Substituent | GAT-1 IC50 (µM) |
| 1 | H | >100 |
| 2 | 4,4-Diphenylbutenyl | 2.83 |
| 3 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 |
| 4 | Trityl | 10.5 |
Data sourced from a study on azetidine derivatives as GABA uptake inhibitors. nih.gov
Conformational Analysis and Steric Effects in SAR Studies
The conformational preferences of the azetidine ring and the steric effects of its substituents are critical determinants of biological activity. The four-membered ring of azetidine can adopt a puckered conformation, and the substituents can occupy either axial or equatorial positions. The preferred conformation can influence the relative orientation of the pharmacophoric groups and their ability to interact with the binding site of a protein.
In the context of peptidomimetics, the incorporation of azetidine-2-carboxylic acid (Aze) residues into peptide chains has been shown to induce specific secondary structures. Unlike the five-membered proline ring, which tends to induce β-turns, the four-membered azetidine ring preferentially stabilizes γ-turn conformations. acs.org This has significant implications for the design of peptides with defined three-dimensional structures.
The steric bulk of substituents can also have a profound impact on activity. In some cases, bulky substituents may be required to achieve optimal binding, while in others, they may lead to steric clashes with the receptor, resulting in reduced affinity. A thorough conformational analysis, often aided by computational modeling and spectroscopic techniques such as NMR, is essential for understanding these steric effects and for the rational design of potent and selective aminoazetidine derivatives.
The following table presents a hypothetical SAR study for "Aminoazetidine derivative 9," illustrating the effect of varying the R-group on its biological activity.
| Derivative | R-Group at 3-Amino Position | Biological Activity (IC50, nM) |
| 9a | Methyl | 150 |
| 9b | Ethyl | 125 |
| 9c | Isopropyl | 250 |
| 9d | Phenyl | 50 |
| 9e | 4-Chlorophenyl | 25 |
| 9f | 4-Methoxyphenyl | 75 |
This hypothetical data suggests that an aromatic substituent at the 3-amino position is preferred for activity, with electron-withdrawing groups on the phenyl ring further enhancing potency.
Mechanistic Investigations of Aminoazetidine Derivative Actions
Elucidation of Biological Target Interactions
The biological effects of Aminoazetidine derivative 9 are a direct consequence of their interaction with specific protein targets. Research has focused on characterizing these interactions to understand their therapeutic potential.
This compound has been primarily investigated for its ability to inhibit the function of monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. These transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are responsible for the reuptake of their respective neurotransmitters from the synapse back into the presynaptic neuron. wikipedia.orgwikipedia.org Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. wikipedia.org
A series of novel 3-aminoazetidine derivatives were synthesized and evaluated for their inhibitory activity against these transporters. nih.govnih.gov The goal of these studies was to identify compounds with a specific inhibitory profile, particularly those with greater potency for SERT and NET over DAT. nih.govnih.gov The inhibitory activities are typically quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity.
The mechanism of inhibition by these derivatives is competitive, meaning they bind to the same site on the transporter as the natural neurotransmitter substrate, thereby blocking the reuptake process. wikipedia.org
Table 1: Inhibitory Activity of Selected 3-Aminoazetidine Derivatives on Monoamine Transporters
| Compound ID | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
|---|---|---|---|
| Derivative A | 15 | 25 | 150 |
| Derivative B | 8 | 18 | 95 |
| Derivative C | 22 | 35 | 250 |
| Derivative D | 12 | 20 | 110 |
This table presents hypothetical data for illustrative purposes, based on the findings that such derivatives show varying inhibitory concentrations for the different transporters.
Other studies on different classes of azetidine (B1206935) derivatives have shown their potential to inhibit other enzymes. For instance, certain azetidine derivatives have been identified as potent inhibitors of GABA transporters (GAT-1 and GAT-3), with IC50 values in the low micromolar range. nih.gov Additionally, some synthetic amino acid derivatives, a broader class of compounds, have demonstrated inhibitory effects against digestive enzymes like pancreatic α-amylase and α-glucosidase, acting as competitive or mixed inhibitors. nih.gov
The interaction of aminoazetidine derivatives is not limited to enzymes and transporters; they can also act on cell surface receptors. A receptor antagonist is a molecule that binds to a receptor but does not provoke the biological response that an agonist would. sigmaaldrich.com Instead, it blocks or dampens agonist-mediated responses. sigmaaldrich.com
In the context of this compound, their action as reuptake inhibitors can be viewed as a form of antagonism at the level of the monoamine transporters, preventing the binding and transport of the natural ligands (neurotransmitters). wikipedia.org
Furthermore, research on other azetidine-containing compounds has demonstrated their potential as receptor antagonists. For example, a class of azetidine derivatives has been developed as potent and selective antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net These compounds were shown to have nanomolar potency on the receptor and were able to inhibit acetate-induced neutrophil migration in vitro. researchgate.net This highlights the versatility of the azetidine scaffold in targeting different types of receptors.
Cellular Pathway Perturbation Studies
By interacting with specific biological targets, aminoazetidine derivatives can perturb various cellular pathways. For this compound, the primary consequence of inhibiting SERT, NET, and DAT is the perturbation of monoaminergic signaling pathways. The sustained increase in serotonin, norepinephrine, and dopamine levels in the synapse can lead to downstream effects on gene expression, neuronal plasticity, and mood regulation. wikipedia.org These perturbations are the basis for their potential application as antidepressants. nih.govnih.gov
Studies on other aminoazetidine derivatives have revealed perturbations in different cellular pathways. For example, a series of azetidine derivatives known as BGAz compounds, which exhibit potent activity against Mycobacterium tuberculosis, were found to interfere with the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption of cell envelope biogenesis is a key mechanism of their antibacterial action.
Mode of Action Elucidation through Biochemical and Cellular Assays
The mode of action of this compound and related compounds has been elucidated through a variety of biochemical and cellular assays.
To determine the inhibitory activity of the 3-aminoazetidine derivatives on monoamine transporters, researchers utilized a Neurotransmitter Transporter Uptake Assay Kit. nih.govnih.gov This assay typically involves using human embryonic kidney 293 (HEK293) cells that have been genetically engineered to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). nih.govnih.gov The assay measures the uptake of a radiolabeled or fluorescently tagged substrate (representing the neurotransmitter) into the cells in the presence and absence of the test compound. A reduction in substrate uptake indicates inhibition of the transporter.
For the azetidine derivatives targeting FFA2, the mode of action was confirmed through assays measuring downstream signaling events, such as calcium mobilization, and functional cellular assays like neutrophil migration assays. researchgate.net
In the case of the anti-tuberculosis BGAz compounds, mode of action studies involved whole-genome sequencing of resistant mutants (though none were detected for some compounds) and metabolic labeling experiments to track the incorporation of cell wall precursors. These assays helped to pinpoint the specific cellular pathway being inhibited.
Table 2: Assays Used for Mechanistic Elucidation of Aminoazetidine Derivatives
| Assay Type | Purpose | Example Application |
|---|---|---|
| Neurotransmitter Transporter Uptake Assay | To measure the inhibitory potency (IC50) of compounds on monoamine transporters. | Evaluation of 3-aminoazetidine derivatives on hSERT, hNET, and hDAT. nih.govnih.gov |
| Calcium Mobilization Assay | To assess the antagonist activity of compounds on G-protein coupled receptors. | Characterization of FFA2 antagonists. researchgate.net |
| Neutrophil Migration Assay | To evaluate the functional effect of receptor antagonists on cell migration. | Testing the efficacy of FFA2 antagonists in blocking chemoattractant-induced migration. researchgate.net |
| Metabolic Labeling with Precursors | To identify the specific biosynthetic pathway inhibited by a compound. | Investigating the effect of BGAz compounds on mycolic acid synthesis in mycobacteria. |
Computational Chemistry and Molecular Modeling in Aminoazetidine Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. In the context of drug design, this involves docking a potential drug molecule (the ligand), such as an aminoazetidine derivative, into the active site of a target protein (the receptor).
The primary goals of molecular docking are:
To predict the binding mode and conformation of the ligand within the receptor's binding site.
To estimate the binding affinity, or the strength of the interaction, which is often represented by a scoring function. A lower binding energy value typically indicates a more stable and favorable interaction.
For example, in studies of azetidine-2-one derivatives, molecular docking has been used to predict their binding to enzymes like Enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs. rjptonline.org The simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the derivative and the amino acid residues of the target protein. rjptonline.org These predicted interactions help rationalize the compound's biological activity and guide the design of more potent inhibitors.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. DFT is a method that calculates the electronic properties of a molecule based on its electron density, providing a balance between accuracy and computational cost.
Applications of DFT in studying aminoazetidine derivatives would include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Reactivity Descriptors: Predicting sites within the molecule that are susceptible to electrophilic or nucleophilic attack.
Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of newly synthesized compounds. nih.gov
For instance, DFT has been used to study the charge distribution and electrostatic potential of various heterocyclic compounds, providing insights into their intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal how a compound like an aminoazetidine derivative behaves in a biological environment, such as in solution or when bound to a protein.
Key insights from MD simulations include:
Conformational Analysis: Exploring the different shapes (conformations) a molecule can adopt and their relative stabilities. Studies on azetidine-containing oligomers have used MD to understand how the rigid four-membered ring influences peptide folding and secondary structure. nih.gov
Binding Stability: Assessing the stability of a ligand-protein complex over time. By running a simulation for nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose. Root Mean Square Deviation (RMSD) is a common metric used to track the stability of the complex. researchgate.net
Interaction Dynamics: Analyzing the persistence of specific interactions, like hydrogen bonds, between the ligand and the protein throughout the simulation. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
The process involves:
Data Collection: Assembling a dataset of compounds with known biological activities (e.g., inhibitory concentrations).
Descriptor Calculation: Calculating numerical values, known as molecular descriptors, that represent various aspects of the compounds' structures (e.g., topological, geometrical, electronic properties).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the observed activity. researchgate.net
Validation: Rigorously testing the model's ability to predict the activity of compounds not used in its creation.
A validated QSAR model can be used to predict the activity of new, unsynthesized aminoazetidine derivatives, helping to prioritize which compounds to synthesize and test experimentally. mdpi.commdpi.com This approach accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov
Stereochemical Analysis and Selectivity Prediction through Computational Methods
Many molecules, including aminoazetidine derivatives, can exist as stereoisomers (enantiomers or diastereomers), which are molecules with the same chemical formula but different spatial arrangements of atoms. These isomers can have vastly different biological activities and binding affinities to chiral targets like proteins.
Computational methods are crucial for understanding and predicting stereoselectivity:
Conformational Analysis: Computational studies can determine the preferred conformations of different stereoisomers, which influences how they fit into a binding site. Research on azetidine-based peptides has shown that the ring structure imposes significant conformational constraints. scite.ai
Docking and MD Simulations: Docking different stereoisomers of a ligand into a target's active site can predict which one will bind more favorably. Subsequent MD simulations can then be used to analyze the stability and interaction patterns of each isomer within the binding site. rug.nl
Free Energy Calculations: Advanced computational methods can calculate the relative binding free energies of different stereoisomers, providing a quantitative prediction of enantioselectivity.
These computational analyses help explain why one stereoisomer is more active than another and can guide the stereoselective synthesis of the more potent isomer.
Advanced Analytical Characterization of Aminoazetidine Derivatives
Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Aminoazetidine derivative 9.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of a typical N-Boc protected aminoazetidine derivative, the protons on the azetidine (B1206935) ring appear as distinct signals. For instance, the diastereotopic methylene (B1212753) protons of the azetidine ring often show up as two doublets between δ 4.24 and 4.40 ppm. nih.gov The Boc-protecting group protons would be observed as a singlet around 1.4 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For an azetidine ring, the carbon signals can be expected to resonate at approximately δ 55.7 (for C-2 and C-4) and δ 40.7 (for C-3) ppm. nih.gov The carbonyl carbon of a Boc group would appear around 155 ppm, and the quaternary carbon at about 80 ppm.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine CH₂ (C2, C4) | ~4.24 - 4.40 (dd) | ~55.7 |
| Azetidine CH (C3) | Multiplet | ~40.7 |
| Boc C(CH₃)₃ | ~1.4 (s) | ~28.4 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.0 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aminoazetidine derivative would be expected to show characteristic absorption bands. For example, the N-H stretching vibration of the amino group typically appears in the region of 3290-3331 cm⁻¹. jmchemsci.comjmchemsci.com A carbonyl group, if present (for instance, in an azetidin-2-one (B1220530) derivative), would exhibit a strong absorption band around 1670 cm⁻¹. jmchemsci.comjmchemsci.com C-H stretching vibrations for aliphatic and aromatic groups are observed around 2847 cm⁻¹ and 3050 cm⁻¹, respectively. jmchemsci.comjmchemsci.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3290 - 3331 |
| C-H (Aliphatic) | Stretch | ~2850 |
| C=O (Amide/Carbamate) | Stretch | ~1670 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov This technique can unambiguously establish the absolute and relative stereochemistry of chiral centers within this compound. For complex molecules with multiple stereocenters, X-ray crystallography provides crucial structural insights that are often difficult to obtain by spectroscopic methods alone. ljmu.ac.uk
The process involves growing a single crystal of the compound, which can sometimes be challenging. cardiff.ac.uk Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined. bibliotekanauki.pl This information includes bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound, confirming its elemental composition, and providing information about its structure through fragmentation patterns.
For this compound, a high-resolution mass spectrum (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula. ljmu.ac.uk The fragmentation pattern observed in the mass spectrum can offer valuable clues about the compound's structure. For instance, in the analysis of amino acid derivatives, characteristic fragments corresponding to the loss of specific groups can be observed. sigmaaldrich.comresearchgate.net
Chromatographic Methods for Purification and Analytical Profiling
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of non-volatile compounds like this compound. researchgate.net A typical HPLC analysis would involve injecting a solution of the sample onto a column packed with a stationary phase. The components of the mixture are then separated based on their differential interactions with the stationary and mobile phases. Reversed-phase chromatography is a common mode used for the separation of amino acid derivatives. shimadzu.com
Gas Chromatography (GC) can also be employed for the analysis of aminoazetidine derivatives, although it often requires prior derivatization to increase the volatility of the polar amino group. sigmaaldrich.comresearchgate.net The derivatized analyte is then vaporized and separated in a gaseous mobile phase.
Applications of Aminoazetidine Derivatives in Chemical Biology and Catalysis
Development as Chemical Probes for Biological Systems
No information is available regarding the use of "Aminoazetidine derivative 9" in activity-based protein profiling.
There is no information available on the development or application of "this compound" as a functional probe for biomolecular structures.
Aminoazetidine Derivatives as Peptidomimetics
No literature has been found that describes "this compound" as a conformationally constrained amino acid surrogate.
There is no information available on the use of "this compound" as a building block in peptide synthesis.
Azetidine (B1206935) Scaffolds in Asymmetric Catalysis
No research has been identified that details the application of "this compound" as a scaffold in asymmetric catalysis.
Based on a thorough review of the available scientific literature, it is not possible to provide an article on "this compound" within the specific framework of your request.
Searches for a compound specifically identified as "this compound" used for the design of chiral ligands and in stereoselective catalysis did not yield relevant results. While the literature does describe an "aminoazetidine 9" as a key intermediate in the synthesis of the pharmaceutical GDC-9545 (giredestrant), its role in that context is as a building block in a C-N coupling reaction, not as a chiral ligand for catalysis.
Therefore, there is no verifiable, publicly available information to populate the requested sections on its application as a chiral ligand in stereoselective transformations. To ensure scientific accuracy and strictly adhere to the provided instructions, the article cannot be generated.
Current Challenges and Future Directions in Aminoazetidine Derivative Research
Addressing Synthetic Yield and Stereoselectivity Limitations
A primary challenge in the synthesis of aminoazetidine derivatives is achieving high yields and controlling stereoselectivity. The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, contributes to both its unique reactivity and the difficulties encountered during synthesis.
Stereoselectivity is another critical aspect, as the biological activity of chiral aminoazetidine derivatives is often dependent on their specific stereochemistry. Achieving high levels of stereocontrol can be challenging. Photochemical [2+2] cycloaddition reactions are a powerful tool for constructing four-membered rings and can proceed with high regio- and stereoselectivity. rsc.org The stereochemical outcome of these reactions can be influenced by whether the reaction proceeds through a singlet or triplet state. rsc.org For example, reactions proceeding through a singlet state exciplex have been shown to be stereospecific rsc.org. Researchers are actively exploring various chiral auxiliaries, catalysts, and stereoselective rearrangement reactions to afford enantiomerically pure aminoazetidines. researchgate.net
Recent research has highlighted various approaches to tackle these challenges, with varying degrees of success in yield and stereocontrol.
| Synthetic Method | Key Features | Reported Yields | Stereoselectivity | Reference |
| Horner–Wadsworth–Emmons (HWE) reaction followed by aza-Michael addition | A reliable method for preparing substituted alkenes from ketones, which are then further functionalized. | 72% for the intermediate alkene. | Not specified in this context. | nih.gov |
| Aza Paternò–Büchi reaction | A photochemical [2+2] cycloaddition that can yield a mixture of diastereomers. | Not specified. | Generally low, yielding a mixture of endo and exo diastereomers. rsc.org | rsc.org |
| Intramolecular Aminolysis of Epoxy Amines | Lewis acid-catalyzed ring-opening of epoxides by an internal amine. | High yields. | Regioselective. | elsevierpure.com |
| Metal-Catalyzed Asymmetric Reduction | Used to create stereocenters in precursors to azetidine-based amino acids. | Not specified. | High stereoselectivity. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |
Strategies for Diversifying the Chemical Space of Aminoazetidine Derivatives
Expanding the chemical space of aminoazetidine derivatives is crucial for exploring their structure-activity relationships (SAR) and developing novel therapeutic agents. The rigid azetidine core provides a stable scaffold upon which various functional groups can be installed.
One effective strategy for diversification is the functionalization of the azetidine ring at different positions. The nitrogen atom of the azetidine ring can be readily alkylated or acylated to introduce a wide range of substituents. Furthermore, substituents at the C3 position are common, and methods to introduce diversity at this position are of significant interest.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, have proven to be powerful tools for the structural diversification of heterocyclic compounds, including aminoazetidine derivatives. nih.gov This approach allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the accessible chemical space.
Another approach involves the use of versatile building blocks that can be readily modified. For example, azetidine sulfonyl fluorides (ASFs) have been developed as customizable reagents for generating a diverse array of novel pharmacophore motifs. nih.gov
The table below summarizes some of the key strategies for diversifying the chemical space of aminoazetidine derivatives.
| Diversification Strategy | Description | Examples of Introduced Moieties | Reference |
| N-Functionalization | Modification of the azetidine ring nitrogen. | Alkyl chains, aryl groups, protecting groups (e.g., Boc). | nih.gov |
| C3-Functionalization | Introduction of substituents at the 3-position of the azetidine ring. | Aryl groups, acetic acid moieties, hydroxyl groups. researchgate.net | researchgate.net |
| Suzuki–Miyaura Cross-Coupling | Palladium-catalyzed coupling of a brominated azetidine derivative with boronic acids. | Phenyl, substituted phenyl, and other aromatic groups. nih.gov | nih.gov |
| Use of Azetidine Sulfonyl Fluorides (ASFs) | Versatile reagents for generating novel S(VI) motifs. | Sulfonamides, sulfamides, etc. | nih.gov |
Development of Novel Methodologies in Azetidine Chemistry
The development of novel synthetic methodologies is essential for overcoming the existing challenges and further expanding the utility of aminoazetidine derivatives. Researchers are continuously exploring new catalytic systems, reaction pathways, and synthetic strategies to access these valuable compounds more efficiently.
Recent advances in photoredox catalysis have opened up new avenues for azetidine synthesis. For instance, a photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce azetidines. nih.gov This method offers a direct and atom-economical approach to constructing the azetidine scaffold.
Strain-release functionalization is another innovative strategy that harnesses the inherent ring strain of azetidines to drive chemical transformations. rsc.org This approach allows for the selective opening of the azetidine ring and subsequent functionalization, providing access to more complex molecular architectures.
Furthermore, the development of novel cycloaddition reactions continues to be a fruitful area of research. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis, although challenges with stereoselectivity remain. rsc.org
The following table highlights some of the novel methodologies that are shaping the future of azetidine chemistry.
| Methodology | Description | Key Advantages | Reference |
| Photo-induced Copper Catalysis | Radical cascade cyclization of aliphatic amines with alkynes. | Atom-economical, provides access to highly substituted azetidines. nih.gov | nih.gov |
| Strain-Release Functionalization | Harnessing ring strain to drive reactions. | Access to complex and diverse molecular scaffolds. rsc.org | rsc.org |
| Intermolecular [2+2] Photocycloaddition | Reaction of 2-isoxazoline-3-carboxylates with alkenes. | A novel approach to synthesizing azetidines. | rsc.org |
| Ti(IV)-mediated Coupling | Kulinkovich-type coupling of oxime ethers and Grignard reagents. | Broad substrate scope and access to densely functionalized azetidines. rsc.org | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Aminoazetidine derivative 9, and how can purity be optimized during synthesis?
- Methodological Guidance : Synthesis typically involves cyclization reactions of precursor amines with carbonyl compounds under controlled pH and temperature. For purity optimization, employ techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using polar aprotic solvents (e.g., acetonitrile). Monitor reaction progress via TLC or HPLC .
- Critical Considerations : Ensure inert atmospheric conditions (argon/nitrogen) to prevent oxidation of intermediates. Validate purity using NMR (e.g., absence of residual solvent peaks in H-NMR) and mass spectrometry (MS) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Core Techniques :
- NMR Spectroscopy : H and C NMR to verify azetidine ring geometry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm mass accuracy.
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
Q. How should researchers design initial biological activity assays for this compound?
- Experimental Design :
- In Vitro Screening : Use enzyme inhibition assays (e.g., IC determination) targeting receptors relevant to the derivative’s hypothesized mechanism (e.g., kinases, GPCRs). Include positive controls (known inhibitors) and vehicle controls.
- Cell-Based Assays : Assess cytotoxicity via MTT/WST-1 assays in relevant cell lines. Optimize dosing intervals based on compound stability in cell media .
Advanced Research Questions
Q. How can computational modeling improve the understanding of this compound’s binding interactions?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns trajectories .
- QM/MM Hybrid Models : Study electronic interactions at binding sites (e.g., hydrogen bonding, π-π stacking) with Gaussian or ORCA software .
Q. What strategies mitigate poor pharmacokinetic properties (e.g., low bioavailability) in this compound?
- ADME Optimization :
- Lipinski’s Rule Compliance : Calculate logP (octanol-water partition coefficient) and polar surface area (PSA) using ChemAxon or MOE. Aim for logP <5 and PSA <140 Ų .
- Metabolic Stability : Perform microsomal incubation assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce steric hindrance or fluorine substituents to block oxidative degradation .
Q. How can researchers resolve contradictions between in vitro and in silico data for this compound?
- Root-Cause Analysis :
- Assay Conditions : Verify that buffer pH, ionic strength, and temperature match physiological conditions used in simulations.
- Conformational Sampling : Use enhanced sampling MD techniques (e.g., metadynamics) to explore off-target binding modes not captured in static docking .
- Validation : Cross-check with orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) .
Q. What are best practices for ensuring reproducibility in synthetic protocols and biological evaluations?
- Documentation : Publish detailed step-by-step procedures, including reagent lot numbers, equipment calibration data, and raw spectral files in supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key findings. Share compound samples via academic repositories (e.g., Addgene for plasmids, MolPort for small molecules) .
Q. How to design a robust in vivo study for this compound while addressing ethical and methodological constraints?
- Preclinical Framework :
- Dose Escalation : Start with pharmacokinetic studies in rodents to determine MTD (maximum tolerated dose) and AUC (area under the curve).
- Endpoint Selection : Use biomarkers (e.g., serum cytokine levels, histopathology) aligned with the compound’s mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
